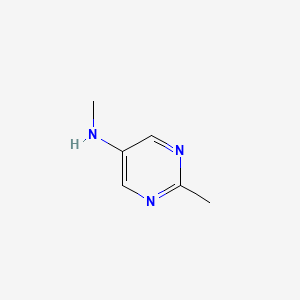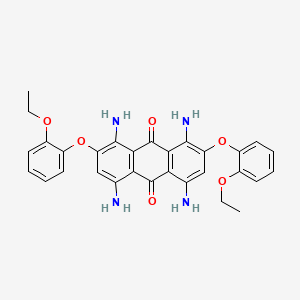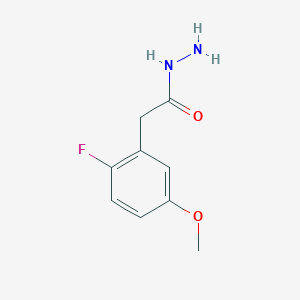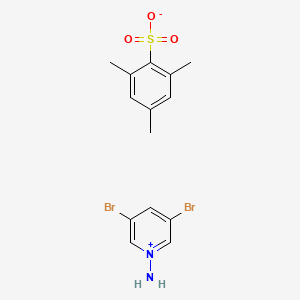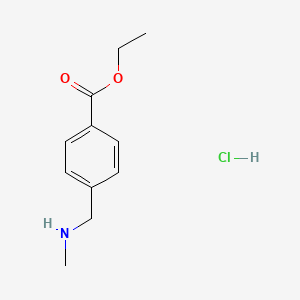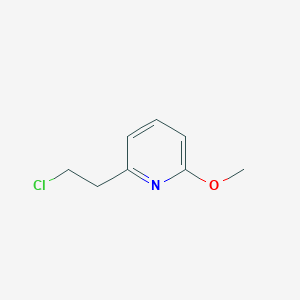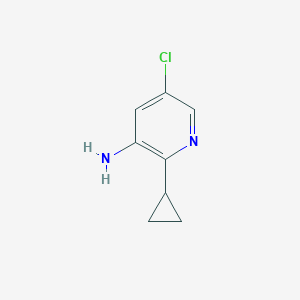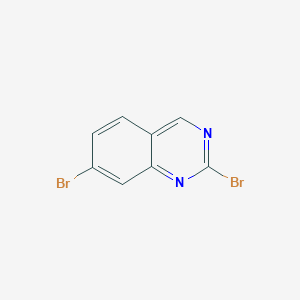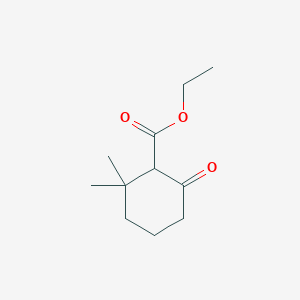![molecular formula C22H17NO4 B13124001 1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 71335-86-9](/img/structure/B13124001.png)
1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene derivative family. This compound is characterized by its unique structure, which includes a hydroxy group, an amino group, and an anthracene backbone. It is known for its interesting photophysical and electrochemical properties, making it a subject of extensive research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using fixed-bed oxidation methods. For example, anthracene can be oxidized in the presence of vanadium pentoxide catalysts at high temperatures to produce the desired anthracene derivatives . This method ensures high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: It can be reduced to form hydroquinones, which have applications in dye synthesis.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted anthracene derivatives, each with unique properties and applications .
科学研究应用
1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
作用机制
The mechanism of action of 1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione involves its ability to interact with biological molecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound also interacts with various enzymes and proteins, affecting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: Known for its use in dye synthesis and as a precursor in the production of hydrogen peroxide.
Mitoxantrone impurity A: Used as a reference standard in pharmaceutical research.
9-(4-Phenyl)anthracene: Studied for its photophysical properties and applications in OLEDs
Uniqueness
1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione stands out due to its unique combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
71335-86-9 |
|---|---|
分子式 |
C22H17NO4 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
1-hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c24-12-11-13-5-7-14(8-6-13)23-17-9-10-18(25)20-19(17)21(26)15-3-1-2-4-16(15)22(20)27/h1-10,23-25H,11-12H2 |
InChI 键 |
HEIUNTCQZMXSDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



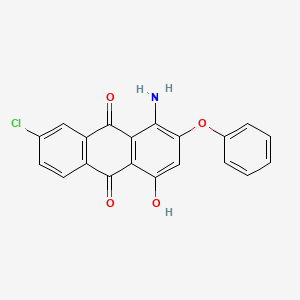
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)

